molecular formula C21H15N5O3 B2471986 1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea CAS No. 941895-53-0

1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea

Cat. No.: B2471986
CAS No.: 941895-53-0
M. Wt: 385.383
InChI Key: JPPKIFWNAMHROP-NCELDCMTSA-N
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Description

1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of an appropriate anthranilic acid derivative with a suitable reagent such as formamide or its derivatives.

    Introduction of the Furan-2-ylmethyl Group: This step involves the alkylation of the quinazolinone core with a furan-2-ylmethyl halide under basic conditions.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the furan ring, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone oxides, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]amine: Similar structure but with an amine group instead of a urea linkage.

    1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]thiourea: Contains a thiourea group instead of a urea group.

Uniqueness

1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

941895-53-0

Molecular Formula

C21H15N5O3

Molecular Weight

385.383

IUPAC Name

1-(2-cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C21H15N5O3/c22-12-14-6-1-3-9-17(14)23-20(27)25-19-16-8-2-4-10-18(16)24-21(28)26(19)13-15-7-5-11-29-15/h1-11H,13H2,(H2,23,25,27)

InChI Key

JPPKIFWNAMHROP-NCELDCMTSA-N

SMILES

C1=CC=C(C(=C1)C#N)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CO4

solubility

not available

Origin of Product

United States

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